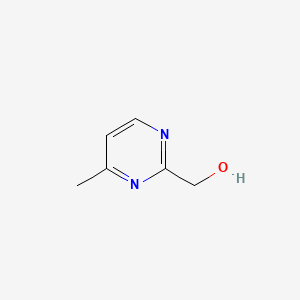

(4-Methylpyrimidin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

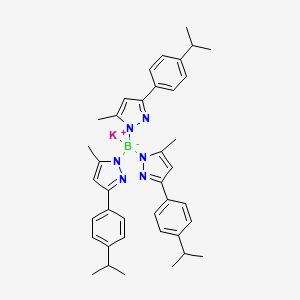

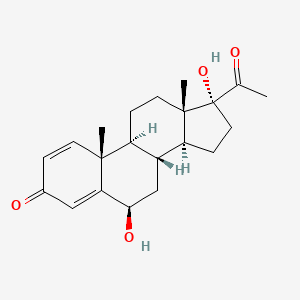

The molecular structure of “(4-Methylpyrimidin-2-yl)methanol” consists of a pyrimidine ring with a methyl group attached to the 4th carbon and a methanol group attached to the 2nd carbon . The exact mass of the molecule is 124.063662883 g/mol .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 124.14 g/mol . No further physical and chemical properties are available in the literature .Scientific Research Applications

Synthesis and Crystallography

- A study highlighted the synthesis of an unexpected compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, through the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. This compound was characterized using various techniques, and its symmetrical molecular structure with intramolecular hydrogen bonds was confirmed through single-crystal X-ray diffraction (Percino et al., 2005).

- Another research work synthesized a co-crystal from a condensation reaction involving (6-methylpyridin-2-yl)methanol. This led to the formation of precursors that were converted into α-diketone compounds, revealing the substance's potential in crystallography (Percino et al., 2007).

Chemical Intermediates and Complexes

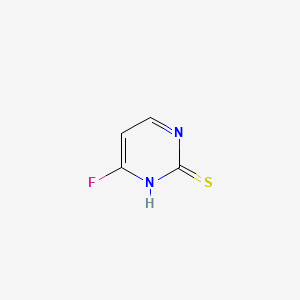

- A complex comprising 4-trifluoromethylpyrimidine-2-thione and dimethylthallium(III) hydroxide in methanol was synthesized, showcasing a tetranuclear structure where thionate ligands acted as bridges. This study shed light on the complex's vibrational and NMR spectra, offering insights into its structural aspects (Rodríguez et al., 2003).

- Research on 4,6-Dichloro-2-methylpyrimidine, a crucial intermediate for the synthetic anticancer drug dasatinib, provided valuable information on its synthesis, involving cyclization and chlorination processes. The study contributed significantly to the process chemistry of this compound (Guo Lei-ming, 2012).

Catalysis and Reaction Mechanisms

- Fluorescence quenching studies were conducted on methanol-soluble polypyrimidine by aluminum ion, revealing the polymer's potential as a sensor for Al3+ in organic solvents. This research is crucial for understanding the interaction between polymers and metal ions (Yuemaierjiang Maimaiti & Xieraili Maimaitiyiming, 2020).

- A review on α-alkylation reactions using alcohols with hydrogen borrowing methodologies emphasized the α-alkylation of carbonyl and other substrates. It highlighted the use of methanol as an alkylating agent, pointing towards advancements in catalysis and green chemistry approaches (Obora, 2014).

Computational and Theoretical Studies

- Theoretical and computational studies on a pyrimethamine-based novel co-crystal salt demonstrated the compound's stability and reactivity through HOMO/LUMO gap values, NBO analysis, and global reactivity parameters. This work is pivotal in understanding the compound's properties and potential applications (Ashfaq et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

(4-methylpyrimidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-2-3-7-6(4-9)8-5/h2-3,9H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIOJQPLVJMBLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663898 |

Source

|

| Record name | (4-Methylpyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142650-13-3 |

Source

|

| Record name | (4-Methylpyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)